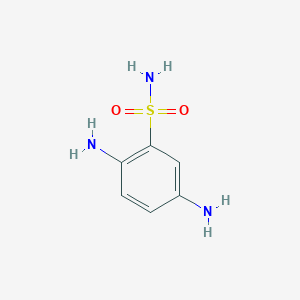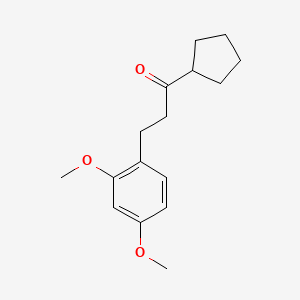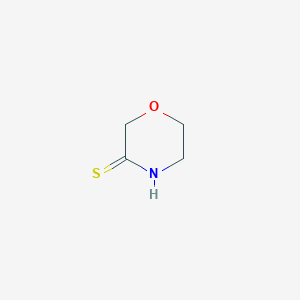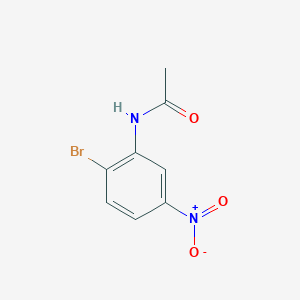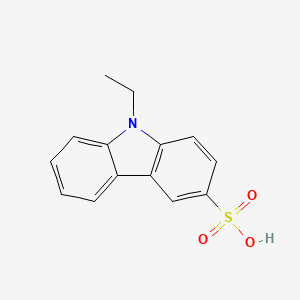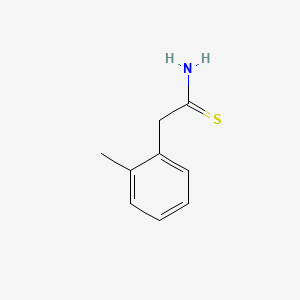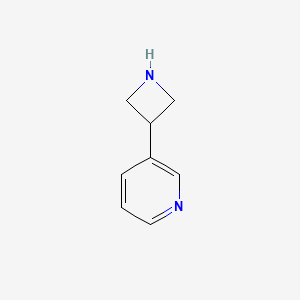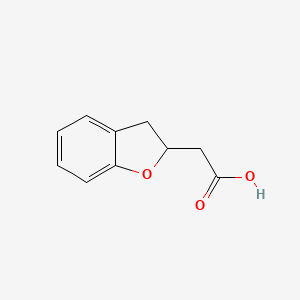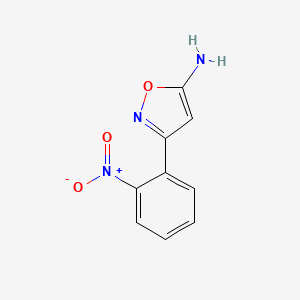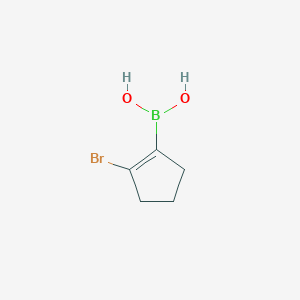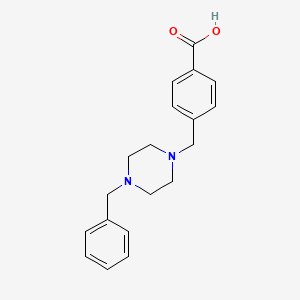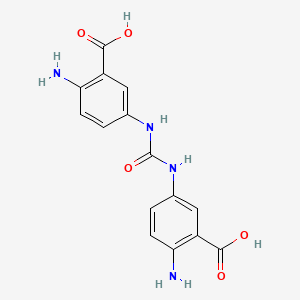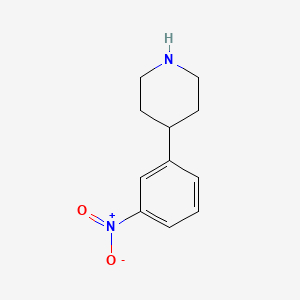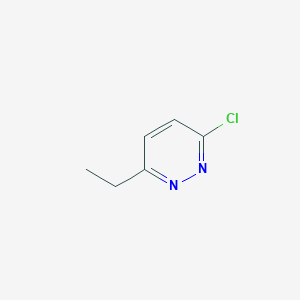
3-Chloro-6-ethylpyridazine
Overview
Description
3-Chloro-6-ethylpyridazine is a chemical compound with the formula C6H7ClN2. It is stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of 3-Chloro-6-ethylpyridazine involves a solution of 3-chloro-6-ethylpyridazine (4.6 g, 32 mmol), 4-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)aniline (8.5 g, 39 mmol), and Pd(dppf)Cl2 (2.6 g, 3.2 mmol) in toluene (80 mL). Kappa3Rho04·3Eta20 (17.2 g, 64.8 mol) and water (15 mL) are then added .Physical And Chemical Properties Analysis
3-Chloro-6-ethylpyridazine is a solid substance . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Antifungal Activity of Pyridazine Derivatives
- Application Summary : Pyridazine derivatives, such as 5-Chloro-6-Phenylpyridazin-3(2H)-one, have been found to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . They have immense potential in agricultural science as plant growth regulators and crop protection agents .
- Methods of Application : The synthesis of these derivatives involves the preparation of novel pyridazine derivatives from the easily accessible starting materials mucochloric acid and benzene . The modification of 5-chloro-6-phenylpyridazin-3(2H)-one by suitable substituent replacement at the N-2 position, followed by incorporation of 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds into the pyridazin-3(2H)-one ring through a “-CH2S-” moiety could result in the formation of lead structures with potent activity .
- Results or Outcomes : Some of these synthesized compounds displayed good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica in preliminary antifungal activity tests .
Antitumor Activity of Pyridazine Derivatives
- Application Summary : Many pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as antitumor agents . They have immense potential in medical science as potential therapeutic agents .
- Methods of Application : The synthesis of these derivatives involves the preparation of novel pyridazine derivatives from the easily accessible starting materials mucochloric acid and benzene . The modification of 5-chloro-6-phenylpyridazin-3(2H)-one by suitable substituent replacement at the N-2 position, followed by incorporation of 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds into the pyridazin-3(2H)-one ring through a “-CH2S-” moiety could result in the formation of lead structures with potent activity .
- Results or Outcomes : Some of these synthesized compounds displayed good antitumor activities in preliminary antitumor activity tests .
Insecticidal Activity of Pyridazine Derivatives
- Application Summary : Many pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as insecticides . They have immense potential in agricultural science as crop protection agents .
- Methods of Application : The synthesis of these derivatives involves the preparation of novel pyridazine derivatives from the easily accessible starting materials mucochloric acid and benzene . The modification of 5-chloro-6-phenylpyridazin-3(2H)-one by suitable substituent replacement at the N-2 position, followed by incorporation of 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds into the pyridazin-3(2H)-one ring through a “-CH2S-” moiety could result in the formation of lead structures with potent activity .
- Results or Outcomes : Some of these synthesized compounds displayed good insecticidal activities in preliminary insecticidal activity tests .
Safety And Hazards
Future Directions
3-Chloro-6-methylpyridazine, a similar compound, can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines . It can also be used in the synthesis of a p38MAP kinase inhibitor with therapeutic potential in the treatment of autoimmune and inflammatory diseases . These could potentially be future directions for 3-Chloro-6-ethylpyridazine as well.
properties
IUPAC Name |
3-chloro-6-ethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOHYGKZUOWKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608495 | |
| Record name | 3-Chloro-6-ethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-ethylpyridazine | |
CAS RN |
98198-61-9 | |
| Record name | 3-Chloro-6-ethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

